molecular formula C21H21N3OS B3690135 1-[1-Benzyl-4-(benzylamino)-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone

1-[1-Benzyl-4-(benzylamino)-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone

Cat. No.: B3690135
M. Wt: 363.5 g/mol
InChI Key: PHJRFXWFIIICNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-Benzyl-4-(benzylamino)-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with benzyl and benzylamino groups

Preparation Methods

The synthesis of 1-[1-Benzyl-4-(benzylamino)-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of benzyl and benzylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the compound .

Chemical Reactions Analysis

1-[1-Benzyl-4-(benzylamino)-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-[1-Benzyl-4-(benzylamino)-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-Benzyl-4-(benzylamino)-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-[1-Benzyl-4-(benzylamino)-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[1-benzyl-4-(benzylamino)-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-15-19(16(2)25)20(22-13-17-9-5-3-6-10-17)23-21(26)24(15)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJRFXWFIIICNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=S)N1CC2=CC=CC=C2)NCC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-Benzyl-4-(benzylamino)-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone
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1-[1-Benzyl-4-(benzylamino)-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone
Reactant of Route 5
1-[1-Benzyl-4-(benzylamino)-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone
Reactant of Route 6
1-[1-Benzyl-4-(benzylamino)-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.